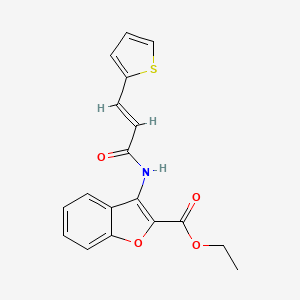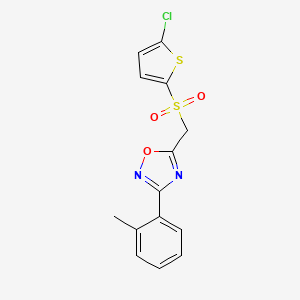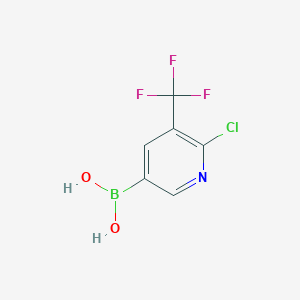
2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid” is a trifluoromethyl-substituted pyridine derivative . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “this compound”, has been reported in various studies . For instance, one study discusses the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Another study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular formula of “this compound” is C6H3ClF3N . The molecular weight is 181.54 .科学的研究の応用
Synthesis and Characterization
- Liu Guoqua (2014) detailed the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, highlighting optimal conditions for high yield and purity, which is crucial for its application in further research and development (Liu Guoqua, 2014).
Applications in Organic Chemistry
- Amy E. Smith et al. (2008) explored the reactivity of various pyridylboronic acids, including derivatives similar to 2-chloro-3-(trifluoromethyl)pyridine-5-boronic acid, in Suzuki–Miyaura cross-coupling reactions. This study emphasizes the compound's potential in creating highly functionalized heteroarylpyridine derivatives (Amy E. Smith et al., 2008).
Logistic Flexibility in Derivative Preparation
- F. Cottet and M. Schlosser (2004) demonstrated the logistic flexibility in preparing isomeric halopyridinecarboxylic acids, including derivatives of this compound. This highlights the versatility of the compound in synthesizing various derivatives for diverse applications (F. Cottet and M. Schlosser, 2004).
Application in Electrochemistry
- Lenka Janíková-Bandžuchová et al. (2015) utilized a derivative of this compound for the development of a sensitive voltammetric method, indicating its potential application in analytical electrochemistry (Lenka Janíková-Bandžuchová et al., 2015).
Cross-Coupling Reactions
- Laura M. Daykin et al. (2010) researched the one-pot synthesis of 2-chloro-3,4-diiodopyridine, which is closely related to this compound, demonstrating its utility in Suzuki–Miyaura cross-coupling reactions for creating novel triheteroarylpyridine scaffolds (Laura M. Daykin et al., 2010).
Functionalization Studies
- Further research by F. Cottet and M. Schlosser (2004) on chloro(trifluoromethyl)pyridines, including compounds similar to this compound, revealed insights into regioexhaustive functionalization processes, crucial for the development of various derivatives for specialized applications (F. Cottet and M. Schlosser, 2004).
Application in Chemosensor Development
- The study by S. Iwatsuki et al. (2012) on pyridinium boronic acids, related to this compound, highlights its potential application in developing effective organoboron-based chemosensors (S. Iwatsuki et al., 2012).
Applications in Pharmaceuticals and Agrochemicals
- Li Zheng-xiong (2004) summarized the application of similar compounds in pharmaceuticals, agrochemicals, and herbicides, indicating the broader industrial applications of this compound (Li Zheng-xiong, 2004).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often serving as key intermediates in the synthesis of active pharmaceutical ingredients .
Mode of Action
The compound is a boronic acid derivative, which is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transmetalation of the boronic acid group to a palladium catalyst, followed by a coupling reaction with an electrophilic organic group . The trifluoromethyl group on the pyridine ring may enhance the compound’s reactivity and selectivity in these reactions .
Biochemical Pathways
The sm cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many biologically active compounds . Therefore, it can be inferred that the compound may indirectly influence various biochemical pathways through its role in the synthesis of active pharmaceutical ingredients .
Pharmacokinetics
The presence of the trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds, often enhancing their metabolic stability and lipophilicity .
Result of Action
Compounds containing the trifluoromethylpyridine moiety have been used in the synthesis of various agrochemicals and pharmaceuticals, suggesting that this compound may contribute to the biological activities of these products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction, in which this compound participates, is known to be influenced by various reaction conditions . Additionally, the compound should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .
生化学分析
Biochemical Properties
2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid is involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound interacts with palladium in the SM coupling process, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Cellular Effects
It is known that the compound can influence cell function through its involvement in the SM coupling reaction .
Molecular Mechanism
In the molecular mechanism of the SM coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . The compound is transferred from boron to palladium during the transmetalation process .
Temporal Effects in Laboratory Settings
It is known that the compound is slightly soluble in water and should be stored in a cool, dry place in a tightly closed container .
Metabolic Pathways
It is known that the compound is involved in the SM coupling reaction, which is a key metabolic pathway in certain biochemical processes .
Transport and Distribution
It is known that the compound is slightly soluble in water, suggesting that it may be transported and distributed in aqueous environments .
Subcellular Localization
Given its involvement in the SM coupling reaction, it may be localized in areas of the cell where this reaction takes place .
特性
IUPAC Name |
[6-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOLWICWOIAQAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

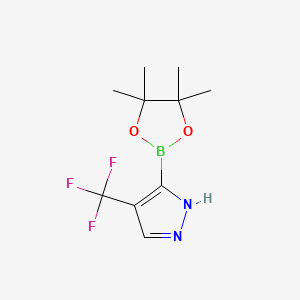
![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2415071.png)
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2415073.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)
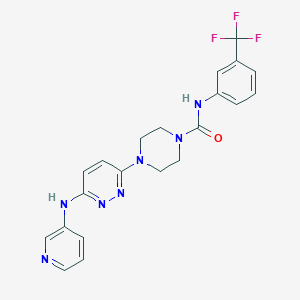
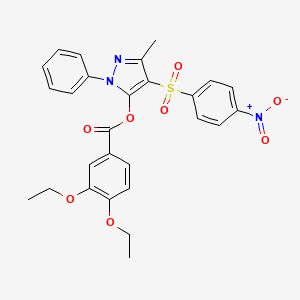
![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)
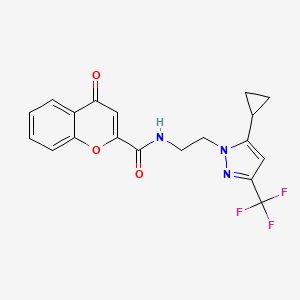
![3-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2415085.png)
![1-(4-Methylpiperazin-1-yl)-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone](/img/structure/B2415086.png)

